molecular formula C11H17N3O2 B6500960 N-cyclopentyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1014049-82-1

N-cyclopentyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No. B6500960
CAS RN: 1014049-82-1
M. Wt: 223.27 g/mol
InChI Key: HPRIDEMTXLTDRF-UHFFFAOYSA-N
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Description

“N-cyclopentyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” is a chemical compound with the linear formula C11H17N3O2 . It has a molecular weight of 223.28 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “N-cyclopentyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide”, has been a topic of interest in recent years . Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities . Traditional procedures have been used in the synthesis of pyrazoles .


Molecular Structure Analysis

Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .


Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives have been studied extensively . The pyrazole ring system present in these compounds gives rise to various regioisomers .

Future Directions

The future directions of research on “N-cyclopentyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . Additionally, the development of novel pyrazole-4-carboxamide derivatives with potential antifungal activity could be an interesting area of future research .

properties

IUPAC Name

N-cyclopentyl-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-14-7-9(11(13-14)16-2)10(15)12-8-5-3-4-6-8/h7-8H,3-6H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPRIDEMTXLTDRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

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